3-methoxy-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide
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Overview
Description
3-methoxy-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide is a complex organic compound that belongs to the class of benzamides. Benzamides are known for their wide range of biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science .
Preparation Methods
The synthesis of 3-methoxy-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of carboxylic acids and amines in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its high yield, eco-friendliness, and the use of a reusable catalyst. Industrial production methods often involve similar condensation reactions but on a larger scale with optimized reaction conditions to ensure high purity and yield .
Chemical Reactions Analysis
3-methoxy-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the aromatic rings.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3-methoxy-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 3-methoxy-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. For instance, benzamide derivatives are known to inhibit certain enzymes involved in inflammation and cancer progression . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
3-methoxy-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide can be compared with other benzamide derivatives such as:
3-Methoxy-N-(pentafluorophenyl)benzamide: This compound has a similar structure but with different substituents, leading to variations in its chemical and biological properties.
2,3-Dimethoxybenzamide: Another benzamide derivative with distinct chemical reactivity and applications.
Properties
IUPAC Name |
3-methoxy-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-24-16-7-3-5-13(9-16)19(23)20-14-10-18(22)21(12-14)15-6-4-8-17(11-15)25-2/h3-9,11,14H,10,12H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRGDRCMUTMAWHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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